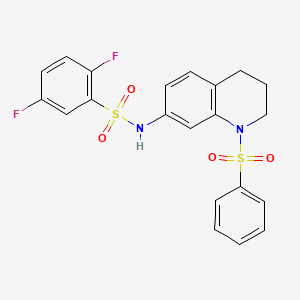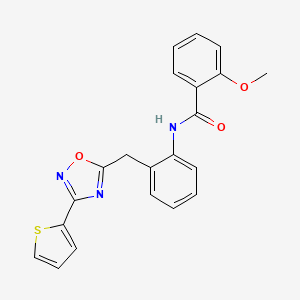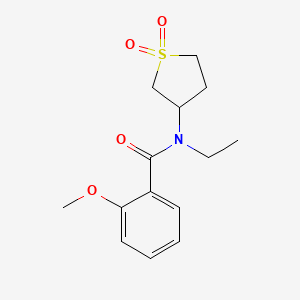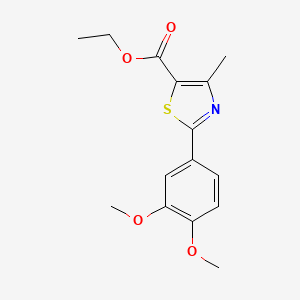![molecular formula C15H20N2O4 B2368581 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate CAS No. 877838-07-8](/img/structure/B2368581.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate is a complex organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.335. This compound is characterized by its unique structure, which includes a cyano group, a carbamoyl group, and a furan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carbamoyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate: shares similarities with other furan derivatives and carbamoyl compounds.
Furan-3-carboxylic acid: A simpler analog with similar reactivity.
Carbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-9(2)15(5,8-16)17-13(18)7-20-14(19)12-6-10(3)21-11(12)4/h6,9H,7H2,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJVWQFWFDLGSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)
![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)
![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
